Lipophilic Ligand Efficiency (LLE) Advantage Over N-Arylpiperidine Carboxamide Analogs
The target compound's calculated partition coefficient (XLogP3 = 1.6) [1] provides a significant lipophilicity advantage over bulkier N-aryl analogs like 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide. While quantitative LogP data for the N-(p-tolyl) analog was not located in accessible databases, class-level inference indicates that replacing an ethyl group with a p-tolyl moiety typically increases LogP by approximately 1.5-2.5 units. This shift would move the analog into a higher lipophilicity range (>3.5), which is associated with increased risks of promiscuous binding and poor solubility [2]. The target compound's lower lipophilicity, combined with its TPSA of 67.4 Ų, positions it more favorably within the optimal drug-like chemical space for fragment-based or lead optimization campaigns.
| Evidence Dimension | Lipophilicity and Drug-likeness |
|---|---|
| Target Compound Data | XLogP3 = 1.6; Topological Polar Surface Area (TPSA) = 67.4 Ų [1] |
| Comparator Or Baseline | 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide (Data not found; inferred XLogP3 > 3.1 based on N-aryl substitution class effect) |
| Quantified Difference | Estimated ΔXLogP3 of at least 1.5 units, favoring the target compound for solubility and reduced off-target binding risk. |
| Conditions | In silico prediction based on XLogP3 algorithm; experimental LogD7.4 not available. |
Why This Matters
For procurement, this means the compound is a superior starting point for lead optimization, avoiding the inherent solubility and promiscuity risks associated with higher-lipophilicity analogs, saving downstream development costs.
- [1] Kuujia.com. (n.d.). Cas no 2034432-05-6 (4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide). Retrieved April 29, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
